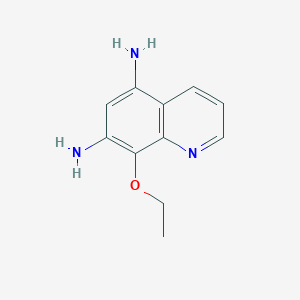

8-Ethoxy-5,7-quinolinediamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

8-ethoxyquinoline-5,7-diamine |

InChI |

InChI=1S/C11H13N3O/c1-2-15-11-9(13)6-8(12)7-4-3-5-14-10(7)11/h3-6H,2,12-13H2,1H3 |

InChI Key |

PWDAZIQKOQEOSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C2=C1N=CC=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Ethoxy 5,7 Quinolinediamine and Its Structural Analogs

Direct Synthesis Strategies for 8-Ethoxy-5,7-quinolinediamine

The direct synthesis of this compound requires careful consideration of starting materials and a systematic introduction of the ethoxy and diamine functionalities onto the quinoline (B57606) scaffold.

Precursor Selection and Rational Design

The rational design of a synthetic route to this compound begins with the selection of appropriate precursors. A common and logical starting point is the commercially available 8-hydroxyquinoline (B1678124). mdpi.com This precursor already possesses the quinoline core and a hydroxyl group at the 8-position, which is a key handle for introducing the ethoxy group. The synthesis plan would then involve the introduction of two amino groups at the 5 and 7 positions.

Alternatively, a substituted aniline (B41778) could serve as a precursor. For instance, multicomponent reactions involving anilines, aldehydes, and ketones can be employed to construct the quinoline scaffold. rsc.org The specific substitution pattern on the aniline would be chosen to facilitate the subsequent installation of the ethoxy and amino groups.

Amination Reactions in Quinoline Systems

The introduction of amino groups onto the quinoline ring, a process known as amination, is a critical step. Several methods exist for the amination of quinoline systems.

One established method is the Chichibabin amination, which typically uses sodium amide or potassium amide in liquid ammonia (B1221849) to introduce an amino group at the 2- or 4-position of the quinoline ring. researchgate.net However, for the synthesis of 5,7-diaminoquinolines, this method may require modification or the use of specifically activated precursors.

Another approach involves the vicarious nucleophilic substitution (VNS) of hydrogen. This method is particularly effective for nitro-substituted quinolines, where the nitro group activates the aromatic ring towards nucleophilic attack. mdpi.com For instance, the amination of nitroquinolines can be achieved using various aminating agents. mdpi.com Subsequent reduction of the nitro group can then yield the desired amino functionality. mdpi.com

Recent advancements have also demonstrated the use of activating agents to promote the deoxygenative amination of quinoline N-oxides, offering a rapid and eco-friendly route to 2-aminoquinolines. rsc.org While this method targets the 2-position, it highlights the ongoing development of novel amination strategies that could potentially be adapted for other positions.

Etherification Approaches for 8-Position Functionalization

The etherification of the hydroxyl group at the 8-position of a quinoline precursor is a crucial step in forming the target compound. The Williamson ether synthesis is a classic and widely used method for this transformation. researchgate.net This reaction typically involves deprotonating the hydroxyl group with a base, such as potassium carbonate, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ether. mdpi.com

The general procedure for the etherification of 8-hydroxyquinoline involves stirring the quinoline with an alkyl halide and a base like potassium carbonate in a suitable solvent, such as acetone, at reflux for several hours. mdpi.com The reaction progress can be monitored, and upon completion, the product is isolated and purified.

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Key Features | Potential Role in Synthesis |

| 8-Hydroxyquinoline | Contains the quinoline core and a hydroxyl group at the 8-position. mdpi.com | Starting material for the introduction of the ethoxy group via etherification. mdpi.com |

| Substituted Anilines | Can be used in multicomponent reactions to build the quinoline scaffold. rsc.org | Allows for the introduction of functionalities that can be later converted to amino groups. |

| Nitroquinolines | The nitro group activates the ring for nucleophilic substitution. mdpi.com | Can be used as a precursor for introducing amino groups via amination followed by reduction. mdpi.com |

Catalytic Approaches in Quinoline Diamine Synthesis

Catalytic methods, particularly those employing transition metals, have become indispensable in modern organic synthesis for their efficiency and selectivity. These approaches are highly relevant to the synthesis of quinoline diamines and their derivatives.

Palladium-Catalyzed Coupling Reactions in Quinoline Derivatives

Palladium catalysis has been extensively utilized for the synthesis of quinoline derivatives. scispace.comorganic-chemistry.orgrsc.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of C-N bonds, which is central to the synthesis of aminoquinolines. This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

For instance, a facile method for the synthesis of 1,2-dihydroquinolines has been developed using a palladium-catalyzed intramolecular aryl amination followed by an allylic amination pathway. nih.gov While this specific method yields dihydroquinolines, it showcases the potential of palladium catalysis for creating C-N bonds within the quinoline framework.

Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described as a process for quinoline synthesis that operates without the need for strong acids or bases and tolerates a wide range of functional groups. scispace.comrsc.org This highlights the versatility of palladium catalysis in constructing the quinoline core itself.

Silver-Catalyzed Cyclization and Rearrangement Processes for Quinoline Scaffolds

Silver catalysis has emerged as a valuable tool for the construction of quinoline scaffolds. rsc.orgmdpi.com Silver triflate (AgOTf) has been shown to be an effective catalyst for the one-step synthesis of polysubstituted quinolines from arylamines, aldehydes, and ketones. rsc.orgresearchgate.net This multicomponent approach offers a high degree of flexibility in accessing a variety of quinoline derivatives. rsc.org

Silver salts can also mediate oxidative cascade reactions. For example, silver acetate (B1210297) has been used to catalyze the oxidative cascade of N-aryl-3-alkylideneazetidines with carboxylic acids, leading to functionalized quinoline products. mdpi.com Mechanistic studies suggest that the silver salt plays a key role in achieving regioselectivity and facilitating oxidative aromatization. mdpi.com Additionally, silver-catalyzed intermolecular tandem cyclization of nitrones with 2-azetine has been developed for the synthesis of 2,3-disubstituted quinolines. researchgate.net

Table 2: Catalytic Systems in Quinoline Synthesis

| Catalyst System | Reaction Type | Key Advantages |

| Palladium(II) acetate/2,4,6-Collidine/Brønsted acid | Aerobic oxidative aromatization | High yields, wide functional group tolerance, scalable. organic-chemistry.org |

| Palladium(II) chloride/DPPP | Sequential amination and cyclization | Facile synthesis of dihydroquinolines from readily available starting materials. nih.gov |

| Silver triflate (AgOTf) | Multicomponent reactions | One-step synthesis of polysubstituted quinolines with broad substrate scope. rsc.orgrsc.org |

| Silver acetate | Oxidative cascade | Achieves chemical regioselectivity and facilitates oxidative aromatization. mdpi.com |

Catalytic Hydrogenation in Aminoquinoline Preparation

Catalytic hydrogenation is a cornerstone technique for the synthesis of aminoquinolines, primarily through the reduction of nitro-substituted precursors. This method is favored for its high efficiency, chemoselectivity, and generally cleaner reaction profiles compared to stoichiometric reductants. The synthesis of this compound can be logically inferred to proceed via the reduction of a 5,7-dinitro-8-ethoxyquinoline intermediate. This precursor is typically prepared by the nitration of 8-ethoxyquinoline (B73301) using a mixture of nitric and sulfuric acids, analogous to the well-documented nitration of similar quinoline derivatives like 8-hydroxyquinoline and 8-methoxyquinoline. researchgate.netbsu.edubsu.edu

Once the dinitro precursor is obtained, catalytic hydrogenation is employed to simultaneously reduce both nitro groups to the corresponding amines. Various catalytic systems have proven effective for this transformation on the quinoline scaffold.

Key Catalysts and Conditions:

Palladium on Carbon (Pd/C): This is one of the most common and versatile catalysts for nitro group reduction. The hydrogenation is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol. clockss.org The reaction conditions, such as temperature and pressure, can be adjusted to optimize the yield and reaction time. For instance, the reduction of a nitro group on a quinoline ring has been successfully achieved at room temperature, while elevated temperatures (e.g., 60°C) can sometimes lead to side reactions like dehalogenation if other sensitive groups are present. clockss.org

Platinum Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another powerful catalyst for the hydrogenation of nitro compounds. It has been effectively used to reduce nitroquinoline derivatives to their corresponding aminoquinolines in high yields. dtic.mil

Other Reducing Agents: While catalytic hydrogenation is prevalent, other methods can achieve this reduction. The Zinin reaction, using reagents like sodium sulfide (B99878) (Na₂S) in aqueous or DMSO solutions, has been used for the chemoselective reduction of one nitro group in dinitro-8-hydroxyquinoline. osi.lv Another classical method involves the use of iron powder in the presence of an acid, such as hydrochloric acid (HCl), although this can sometimes lead to decomposition of the starting material. dtic.mil

The general scheme for preparing the target diamine via this route involves two main steps:

Nitration: 8-ethoxyquinoline is treated with a nitrating agent to yield 5,7-dinitro-8-ethoxyquinoline.

Reduction: The resulting dinitro compound is subjected to catalytic hydrogenation to produce this compound.

Table 1: Common Catalytic Systems for Nitroquinoline Reduction

| Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| 10% Pd/C | H₂, Ethanol, Room Temp - 60°C | High efficiency, readily available | clockss.org |

| PtO₂ (Adams' catalyst) | H₂, various solvents | Powerful, effective for complex substrates | dtic.mil |

| 0.8% Pd/C | H₂, various solvents | Used for selective reductions | osi.lv |

| Fe/HCl | Ethanol/Water | Inexpensive, classical method | dtic.mil |

| Na₂S | Water/DMSO | Chemoselective for specific nitro groups | osi.lv |

Multi-component Reaction Strategies for Quinoline Diamine Assembly

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecular structures like quinolines from simple, readily available starting materials in a single synthetic operation. rsc.orgrsc.org These reactions build the quinoline scaffold by forming multiple bonds in one pot, which is advantageous for creating diverse chemical libraries and reducing waste. While a direct MCR for this compound is not explicitly detailed, the principles of MCRs can be applied to generate substituted quinoline cores that could be further functionalized.

Several named MCRs are prominent in quinoline synthesis:

Povarov Reaction: This is an aza-Diels-Alder reaction that typically involves an aniline, an aldehyde, and an activated alkene (like an enol ether) to form tetrahydroquinoline derivatives. rsc.orgresearchgate.net These can then be oxidized to the corresponding quinoline. The versatility of the starting materials allows for the introduction of various substituents onto the quinoline ring. researchgate.net

Doebner-von Miller Reaction: This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of a strong acid. The reaction conditions can be harsh, but it provides a direct route to the quinoline core.

Doebner Reaction: A variation that uses an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. thieme-connect.com Recent advancements have expanded the scope of this reaction to include electron-deficient anilines by using BF₃·THF as a promoter, proceeding through an alternative imine-based mechanism. thieme-connect.com

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone) to form the quinoline ring.

The power of MCRs lies in their convergent nature, allowing for the rapid assembly of complex molecules. researchgate.net For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been developed as a catalyst- and additive-free method to produce multiply substituted quinolines. acs.org Such strategies could potentially be adapted to use appropriately substituted anilines (e.g., an ethoxy-substituted o-phenylenediamine) to build the diaminoquinoline framework or its precursors.

Table 2: Overview of Multi-component Reactions for Quinoline Synthesis

| Reaction Name | Components | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinolines | Aza-Diels-Alder cycloaddition; can be oxidized to quinolines. | researchgate.net, rsc.org |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Compatible with a wide range of substrates. | thieme-connect.com |

| Catalyst-Free Annulation | Aryl diazonium salt, Nitrile, Alkyne | Multiply substituted quinolines | Catalyst- and additive-free; high efficiency. | acs.org |

| Copper-Catalyzed MCR | Aryl amine, Aryl aldehyde, Styrene oxide | 2,3-diarylquinolines | Efficient protocol using 10 mol% copper(II) triflate. | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound and its analogs can be viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several aspects of the synthetic strategies discussed align with these principles.

Catalysis over Stoichiometric Reagents: The use of catalytic hydrogenation for the reduction of the dinitro precursor is a prime example of green chemistry. Catalytic methods, using small amounts of catalysts like Pd/C or PtO₂, are inherently superior to stoichiometric reagents such as Fe/HCl or other metal-based reductions. dtic.mil Catalysis minimizes waste by reducing the volume of reagents needed and often leads to cleaner reactions with fewer byproducts, simplifying purification.

Atom Economy and Step-Efficiency: Multi-component reactions (MCRs) are fundamentally green processes. rsc.orgrsc.org By combining three or more reactants in a single step to form the final product, MCRs maximize atom economy, as most of the atoms from the starting materials are incorporated into the product. researchgate.net This contrasts sharply with traditional multi-step linear syntheses, which often involve numerous intermediate isolation and purification steps, generating significant solvent and material waste.

Use of Greener Solvents: The choice of solvent plays a critical role in the environmental impact of a synthesis. Many modern synthetic protocols for quinolines strive to use more environmentally benign solvents. For example, catalytic hydrogenations are often performed in alcohols like ethanol, which is a greener alternative to chlorinated solvents. clockss.org Some MCRs have been developed to proceed in fluoroalcohols or even under solvent-free conditions, further reducing environmental impact. researchgate.net

Energy Efficiency: The development of reactions that can be performed at ambient temperature and pressure contributes to energy efficiency. While some synthetic steps, like nitration, may require cooling, and others may require heating, the optimization of catalytic cycles to proceed under mild conditions is a key goal in green chemistry research. Microwave-assisted synthesis is another technique that can rapidly deliver energy to a reaction, often reducing reaction times and improving energy efficiency. rsc.org

By prioritizing catalytic routes, employing MCRs, and selecting safer solvents, the synthesis of complex molecules like this compound can be aligned with the principles of sustainability and environmental stewardship.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 8 Ethoxy 5,7 Quinolinediamine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For 8-Ethoxy-5,7-quinolinediamine, ¹H and ¹³C NMR spectroscopy would provide critical information about the electronic environment of each proton and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum, the ethoxy group would be expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their chemical shifts indicating attachment to an oxygen atom. The aromatic protons on the quinoline (B57606) core would appear as distinct signals in the downfield region, with their coupling patterns revealing their relative positions. The protons of the two amine groups at the C5 and C7 positions would likely appear as broad singlets, and their chemical shifts could be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the quinoline ring would confirm the substitution pattern, while the signals for the ethoxy group carbons would appear in the upfield region.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.5 | Doublet | ~4.5 |

| H-3 | ~7.2 | Doublet of doublets | ~8.5, 4.5 |

| H-4 | ~8.8 | Doublet | ~8.5 |

| H-6 | ~6.5 | Singlet | - |

| -OCH₂CH₃ | ~4.1 | Quartet | ~7.0 |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.0 |

| 5-NH₂ | ~5.0 (broad) | Singlet | - |

| 7-NH₂ | ~5.5 (broad) | Singlet | - |

Note: These are predicted values and may vary based on experimental conditions.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~148 |

| C-4a | ~138 |

| C-5 | ~140 |

| C-6 | ~105 |

| C-7 | ~145 |

| C-8 | ~155 |

| C-8a | ~128 |

| -OCH₂CH₃ | ~65 |

| -OCH₂CH₃ | ~15 |

Note: These are predicted values and may vary based on experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement of the molecular ion of this compound, which would allow for the unambiguous determination of its molecular formula (C₁₁H₁₃N₃O).

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion. The resulting mass spectrum would display the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group or parts of the quinoline ring system, helping to confirm the connectivity of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M+H]⁺ | 204.1137 | Protonated Molecular Ion |

| [M]⁺ | 203.1059 | Molecular Ion |

| [M-C₂H₅]⁺ | 174.0718 | Loss of ethyl group |

| [M-OC₂H₅]⁺ | 158.0770 | Loss of ethoxy group |

Note: These are theoretical m/z values for the most abundant isotopes.

Infrared and Raman Spectroscopies for Functional Group Identification

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the two primary amine groups would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic ethoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-O stretching of the ether linkage would likely appear in the 1200-1250 cm⁻¹ region. Bending vibrations for the aromatic ring and the amine groups would provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the quinoline ring would be expected to give strong signals in the Raman spectrum.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 | IR |

| Aromatic C-H | C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 2850-2980 | IR, Raman |

| Ether (C-O-C) | C-O Stretch | 1200-1250 | IR |

| Aromatic C=C | C=C Stretch | 1450-1600 | IR, Raman |

| Amine (NH₂) | N-H Bend | 1580-1650 | IR |

Note: These are general ranges and the exact positions can vary.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the quinoline ring system and determine the conformation of the ethoxy group relative to the ring. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amine groups and the nitrogen atom of the quinoline ring, which govern the macroscopic properties of the solid.

Chiroptical Spectroscopic Methods for Stereochemical Assignment (if applicable to derivatives)

The parent compound, this compound, is achiral and therefore would not exhibit optical activity. However, if derivatives of this compound were synthesized that contain stereocenters, chiroptical spectroscopic methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for assigning their absolute stereochemistry. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing a unique fingerprint for a specific enantiomer.

Reactivity Profiles and Transformational Chemistry of 8 Ethoxy 5,7 Quinolinediamine

Reactivity of the Quinoline (B57606) Nitrogen Atoms

The nitrogen atom within the quinoline heterocycle of 8-Ethoxy-5,7-quinolinediamine acts as a weak tertiary base. nih.gov This basicity allows it to form quaternary salts upon reaction with appropriate acids. pharmaguideline.com The lone pair of electrons on the nitrogen atom also enables it to act as a ligand, coordinating with metal ions. This chelating ability is a well-known characteristic of the parent 8-hydroxyquinoline (B1678124) scaffold, which readily forms stable complexes with various metals. researchgate.net While the ethoxy group at the 8-position diminishes the chelating potential compared to a hydroxyl group, the quinoline nitrogen retains its capacity to participate in metal coordination.

The presence of strong electron-donating groups (two amino groups and one ethoxy group) increases the electron density on the quinoline ring system, making the nitrogen atom more nucleophilic compared to unsubstituted quinoline. pharmaguideline.com This enhanced nucleophilicity facilitates reactions such as quaternization (alkylation at the nitrogen atom).

Chemical Transformations at the 5 and 7-Amino Positions

The primary amino groups at the C5 and C7 positions are the most reactive sites for many chemical transformations, serving as versatile handles for derivatization.

The amino groups of this compound readily undergo acylation and alkylation, typical reactions of primary aromatic amines.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of the corresponding amides. For instance, acylation with propionyl chloride can yield the N,N'-dipropionyl derivative. googleapis.com These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation: The amino groups can be alkylated using various alkylating agents. Reductive alkylation, for example using an aldehyde like propionaldehyde (B47417) in the presence of a reducing agent like sodium cyanoborohydride, can be controlled to produce either the secondary or tertiary amine derivatives at these positions. googleapis.com

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent(s) | Product Type | Reference |

| Acylation | Propionyl chloride | N-Acyl derivative | googleapis.com |

| Reductive Alkylation | Propionaldehyde, Sodium cyanoborohydride | N-Alkyl derivative (secondary or tertiary) | googleapis.com |

The 5- and 7-amino groups can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of quinoline chemistry, as demonstrated by syntheses like the Doebner-Miller reaction, which involves the formation of a Schiff base from an aniline (B41778) and an α,β-unsaturated carbonyl compound. pharmaguideline.com In the case of this compound, reaction with two equivalents of a suitable carbonyl compound would lead to the formation of a di-imine derivative. These condensation reactions are typically reversible and are often carried out under conditions that facilitate the removal of water.

The ortho-disposed 7-amino and 8-ethoxy groups, and more significantly, the 5- and 7-diamino arrangement, provide a template for the synthesis of fused heterocyclic systems. Ortho-diaminoquinolines are valuable precursors for creating condensed nitrogen heterocycles like imidazoles and pyrazines. researchgate.netnih.gov For example, reaction of a related o-diaminoquinoline with an appropriate 1,2-dicarbonyl compound or its equivalent can lead to the formation of a fused pyrazine (B50134) ring.

A notable transformation is the construction of an imidazo[4,5-c]quinoline ring system. This can be achieved by first reacting the diamine with a reagent like phosgene (B1210022) or a phosgene equivalent to form a cyclic urea, which constitutes the fused imidazole (B134444) ring. googleapis.comgoogle.com This cyclization creates a tricyclic structure with significant biological interest.

Table 2: Cycloaddition and Fusion Reactions

| Reactant Type | Reagent(s) | Fused Heterocycle Formed | Reference |

| o-Diaminoquinoline | 1,2-Dicarbonyl compound | Pyrazine | researchgate.netnih.gov |

| o-Diaminoquinoline | Phosgene or equivalent | Imidazole (as part of a cyclic urea) | googleapis.comgoogle.com |

Condensation Reactions with Carbonyl Compounds

Reactivity of the 8-Ethoxy Group

The 8-ethoxy group is a relatively stable ether linkage. However, under specific and often harsh conditions, it can undergo cleavage. The elimination of ethylene (B1197577) from an ethoxyquinoline to yield the corresponding hydroxyquinoline is a known thermal decomposition pathway. researchgate.net This transformation typically requires significant energy input. Acid-catalyzed cleavage, for example, using strong acids like hydrobromic acid (HBr), is a standard method for converting aryl ethyl ethers to phenols. This would transform this compound into its corresponding 8-hydroxy derivative, 5,7-diamino-8-hydroxyquinoline.

Coordination Chemistry of 8 Ethoxy 5,7 Quinolinediamine As a Ligand

Role of 8-Ethoxy-5,7-quinolinediamine as a Chiral Ligand Precursor

Without foundational research on this specific chemical compound, any attempt to create the requested article would be speculative and not adhere to the standards of scientific accuracy.

Computational and Theoretical Investigations of 8 Ethoxy 5,7 Quinolinediamine

Quantum Chemical Calculations for Electronic Structure and Stability

Currently, there are no published studies detailing quantum chemical calculations specifically for 8-Ethoxy-5,7-quinolinediamine. Such calculations, typically employing methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory), would be invaluable for understanding the molecule's fundamental properties.

Hypothetically, these calculations would yield data on:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, electrostatic potential maps, and dipole moment, which are crucial for understanding its polarity and interaction with other molecules.

Thermodynamic Stability: Calculation of formation energy and vibrational frequencies would provide insights into the compound's stability under various conditions.

A representative, though hypothetical, data table for such calculations is presented below to illustrate the type of information that would be generated.

| Calculated Property | Hypothetical Value | Method/Basis Set |

| Ground State Energy | [Value] Hartrees | DFT/B3LYP/6-31G |

| Dipole Moment | [Value] Debye | DFT/B3LYP/6-31G |

| Highest Occupied Molecular Orbital (HOMO) Energy | [Value] eV | DFT/B3LYP/6-31G |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | [Value] eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | [Value] eV | DFT/B3LYP/6-31G* |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics (MD) simulation studies for this compound have been reported in the surveyed literature. MD simulations are powerful tools for exploring the conformational landscape of a molecule over time and for studying its interactions with its environment, such as a solvent or a biological macromolecule.

A typical MD study on this compound would involve:

Conformational Sampling: Identifying the most populated and energetically favorable conformations of the ethoxy group and the amino groups relative to the quinoline (B57606) ring.

Solvation Effects: Understanding how the molecule behaves in an aqueous environment, including the formation of hydrogen bonds between the amino/ethoxy groups and water molecules.

Intermolecular Interactions: Simulating the aggregation behavior of the molecule or its interaction with other chemical species.

Docking Studies for Ligand-Target Recognition (focused on chemical binding, not biological outcome)

There is no available information on docking studies performed with this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is fundamental for understanding the chemical basis of ligand-target recognition.

If such studies were conducted, they would provide:

Binding Poses: The most likely three-dimensional orientation of the compound within a specific target's binding site.

Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the interaction between the compound and its target.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-target complex.

An illustrative table for hypothetical docking results is shown below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| [Hypothetical Target A] | [Value] | [e.g., Asp121, Tyr34, Phe89] |

| [Hypothetical Target B] | [Value] | [e.g., Arg55, Trp102, Leu15] |

Prediction of Reactivity via Frontier Molecular Orbital Theory

Specific analyses of this compound using Frontier Molecular Orbital (FMO) theory are absent from the scientific literature. FMO theory is a key component of quantum chemical calculations that helps in predicting the reactivity of a molecule.

An FMO analysis would focus on:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Reactivity Indices: The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Development of Quantitative Structure-Property Relationships (QSPR)

No Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including this compound were found. QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties.

A QSPR study relevant to this compound would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., topological, electronic, geometric) for a series of related quinoline derivatives.

Model Building: Using statistical methods like multiple linear regression or machine learning to create a predictive model for a specific property (e.g., solubility, boiling point).

Validation: Testing the model's predictive power on an external set of compounds.

Applications of 8 Ethoxy 5,7 Quinolinediamine in Advanced Chemical Synthesis and Materials Science

8-Ethoxy-5,7-quinolinediamine as a Synthetic Building Block in Organic Synthesis

Organic building blocks are fundamental molecular units that chemists employ for the construction of more complex chemical architectures. chemspider.com Heterocyclic compounds, in particular, represent a large and varied class of these foundational molecules, with quinoline (B57606) derivatives being especially prevalent due to their presence in numerous pharmacologically active compounds and functional materials. mdpi.com

This compound, with its strategically placed functional groups—an ethoxy group at the 8-position and two amino groups at the 5- and 7-positions—is a prime candidate for a versatile synthetic building block. The two primary amine functionalities offer sites for a wide range of chemical transformations. These reactions can include, but are not limited to, diazotization, acylation, alkylation, and condensation reactions.

The presence of two distinct amino groups also opens up the possibility for regioselective reactions, allowing for the stepwise construction of complex molecules. For instance, one amino group could be selectively protected, allowing the other to be functionalized, followed by deprotection and subsequent reaction at the second amino group. This differential reactivity is key to its utility in multi-step syntheses.

The electron-donating nature of the ethoxy group at the 8-position influences the electron density of the quinoline ring system, which can, in turn, affect the reactivity of the amino groups and the aromatic core itself. This electronic modulation is a critical aspect for chemists designing synthetic routes that leverage this building block.

While specific, large-scale industrial syntheses using this compound are not widely documented in publicly available literature, its structural motifs are analogous to other diaminoquinolines utilized in the synthesis of specialized chemical agents. The development of green synthetic methodologies, such as those employing high-pressure chemistry, may offer novel and sustainable routes for the application of such building blocks in the future. google.com

Integration into Polymeric Architectures and Advanced Materials

The bifunctionality of this compound makes it an attractive monomer for incorporation into polymeric structures. The two amino groups can react with difunctional comonomers, such as diacyl chlorides or diisocyanates, to form polyamides and polyureas, respectively.

Design of Polymeric Ligands Based on this compound

The quinoline moiety, with its nitrogen heteroatom and the two diamine groups, provides multiple coordination sites for metal ions. By incorporating this compound into a polymer chain, novel polymeric ligands can be created. These materials can be designed to selectively bind with specific metal ions, finding potential applications in areas such as:

Metal Ion Sequestration: Polymers containing this unit could be used for the removal of heavy or precious metal ions from aqueous solutions.

Heterogeneous Catalysis: When complexed with a catalytically active metal, these polymers can serve as recoverable and reusable catalysts.

Sensing Materials: The binding of a metal ion could induce a change in the polymer's physical properties, such as fluorescence or color, forming the basis of a chemical sensor.

The design of these polymeric ligands would involve controlling the polymer's architecture (e.g., linear, cross-linked, or dendritic) to optimize the accessibility and coordination environment of the quinolinediamine units.

Exploration in Dynamic Covalent Chemistry (DCC) Platforms

Dynamic Covalent Chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions. This reversibility allows for the self-assembly and error-correction of complex molecular architectures. The amino groups of this compound are well-suited for forming reversible covalent bonds, such as imines (through reaction with aldehydes) or boronate esters (if modified to include boronic acids).

By integrating this compound into DCC systems, it is possible to create:

Self-healing materials: Polymers with reversible cross-links based on this monomer could exhibit self-repairing properties.

Adaptable materials: The material's properties could be altered by changing the external conditions (e.g., pH, temperature) that influence the dynamic covalent equilibrium.

Complex supramolecular structures: The directional nature of the bonds formed could guide the assembly of intricate, pre-designed macromolecular cages or frameworks.

Utilization in Catalysis as a Ligand Component for Metal-Catalyzed Reactions

The ability of this compound to act as a chelating ligand for transition metals is one of its most promising features. The nitrogen atom of the quinoline ring and the two nitrogen atoms of the diamine groups can form stable complexes with a variety of metal centers. This coordination can be leveraged in both homogeneous and heterogeneous catalysis. chem960.com

Asymmetric Catalysis with this compound Derived Ligands

To be effective in asymmetric catalysis, a ligand must create a chiral environment around the metal center. While this compound itself is achiral, it can be readily modified to become a chiral ligand. This can be achieved by:

Reaction with chiral auxiliaries: The amino groups can be reacted with chiral aldehydes or ketones to form chiral Schiff bases.

Introduction of chiral substituents: Chiral groups can be attached to the diamine nitrogens through alkylation or acylation.

Once a chiral derivative is synthesized and complexed with a suitable metal (e.g., palladium, rhodium, iridium), the resulting catalyst could be applied to a range of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and hydrosilylations. The specific stereochemical outcome of these reactions would be dictated by the precise three-dimensional structure of the metal-ligand complex.

Homogeneous and Heterogeneous Catalytic Systems

Homogeneous Catalysis: In a homogeneous system, the this compound-metal complex would be soluble in the reaction medium. This typically leads to high activity and selectivity due to the well-defined nature of the catalytic species. Such catalysts could be employed in a variety of organic transformations.

Heterogeneous Catalysis: For applications requiring easy catalyst recovery and recycling, the ligand or its metal complex can be immobilized on a solid support. This "heterogenization" of a homogeneous catalyst can be achieved by:

Covalent attachment: The ligand can be chemically bonded to a solid support like silica (B1680970) or a polymer resin.

Ion exchange: If the complex is ionic, it can be immobilized on an ion-exchange resin.

Encapsulation: The complex can be physically entrapped within the pores of a material like a zeolite or a metal-organic framework (MOF).

These heterogeneous catalysts would retain the catalytic activity of the molecular complex while offering the practical advantages of a solid catalyst.

Structure Interaction Relationship Studies of 8 Ethoxy 5,7 Quinolinediamine Analogs

Influence of Ethoxy Group Position on Molecular Recognition and Binding Motifs

The placement of the alkoxy substituent on the quinoline (B57606) ring is a critical determinant of biological activity, with shifts in its position leading to significant changes in ligand potency. Studies on various quinoline analogs demonstrate that the position of this group directly impacts how the molecule fits into and interacts with a target's binding site.

Research on antitubercular quinoline derivatives highlights the profound influence of the alkoxy group's location. A comparative study revealed that a methoxy (B1213986) group at the C-6 position resulted in a compound that was four times more potent than its corresponding C-7 methoxy analog. amazonaws.com Strikingly, moving the substituent to the C-8 position, as in 8-methoxy and 8-ethoxy analogs, led to a complete loss of activity at the tested concentrations. amazonaws.com This suggests that the C-6 position is optimal for establishing key interactions, while the C-8 position is unfavorable for binding in this particular target.

Further structure-activity relationship (SAR) studies on different quinoline series corroborate these findings. For instance, in a series of C-2 and C-4 aroylquinolines, the addition of a methoxy group at either the C-6 or C-8 position was found to increase potency, whereas substitutions at C-3, C-5, and C-7 were less effective. researchgate.net In another instance, replacing a 6-methoxy group with a larger 6-benzyloxy substituent led to an eight-fold improvement in activity against Plasmodium N-myristoyltransferase, likely due to the formation of favorable edge-to-face π–π interactions with phenylalanine and tyrosine residues in the binding pocket. rsc.org

Table 1: Influence of Alkoxy Group Position on Quinoline Analog Activity

| Base Scaffold | Alkoxy Position | Observed Activity | Reference |

|---|---|---|---|

| Quinoline Analog | C-6 Methoxy | 4x more potent than C-7 analog | amazonaws.com |

| Quinoline Analog | C-7 Methoxy | Baseline activity | amazonaws.com |

| Quinoline Analog | C-8 Methoxy/Ethoxy | Inactive | amazonaws.com |

| C-2/C-4 Aroylquinoline | C-6 Methoxy | Increased potency | researchgate.net |

| C-2/C-4 Aroylquinoline | C-8 Methoxy | Increased potency | researchgate.net |

Role of Diamine Substitutions on Interaction Profiles

Modifications to the diamine side chains of quinoline compounds play a significant role in modulating their interaction profiles and pharmacokinetic properties. The reactivity of the nitrogen atoms in these chains allows for a variety of structural alterations that can enhance target binding and selectivity. mdpi.com

A key function of diamine groups is their ability to act as hydrogen bond donors. In one study on mefloquine (B1676156) analogs, the introduction of a second hydrogen bond donor to the side chain to create a diamine structure was found to reduce permeation across the blood-brain barrier while preserving metabolic stability. researchgate.net This modification can be crucial for designing drugs that target peripheral systems without causing central nervous system side effects.

Table 2: Effect of Diamine and Side Chain Modifications on Quinoline Analogs

| Modification | Effect on Interaction/Property | Rationale/Mechanism | Reference |

|---|---|---|---|

| Addition of H-bond donor to form a diamine | Reduced blood-brain barrier permeation | Increased polarity and/or specific transport interactions | researchgate.net |

| Introduction of N-methyl/ethyl piperazine (B1678402) | Increased antiplasmodial activity | Adds a third protonable nitrogen, enhancing potential ionic interactions | nih.gov |

| Introduction of N-phenyl piperazine | Decreased antiplasmodial activity | Lowers pKa of the nitrogen, preventing protonation and ionic interactions | nih.gov |

Impact of Quinoline Core Modifications on Ligand-Substrate Affinity

Altering the central quinoline core itself, beyond the primary substituents, offers another avenue to refine ligand-substrate affinity. Such modifications can range from adding simple functional groups to fusing additional rings, thereby changing the scaffold's size, shape, and electronic properties to improve interactions with the target. mdpi.commdpi.com

SAR studies have systematically explored these modifications. For example, research on efflux pump inhibitors in Acinetobacter baumannii involved extensive modification at the C-7 position of the quinoline ring to enhance hydrophobic interactions. biorxiv.org Substituting the C-7 position with groups like benzothiophene, phenyl, and even another quinoline moiety resulted in compounds with significantly higher inhibitory activity compared to the parent compound. biorxiv.org This highlights the importance of this position for establishing favorable interactions within the Phe loop of the AdeG efflux pump. biorxiv.org

Similarly, modifications at other positions have been shown to be effective. The introduction of substituents at the C-3 and C-4 positions has been explored to improve chemical stability, solubility, and affinity. rsc.org In some cases, the reactivity of the quinoline ring can be exploited through electrophilic substitution at the C-3 position or nucleophilic substitution at a C-7 chlorine atom to introduce novel functionalities. mdpi.com The creation of benzo[h]quinoline (B1196314) derivatives represents a more substantial core modification, leading to compounds with strong binding affinities for their targets. nih.gov These studies collectively demonstrate that the quinoline core is a versatile scaffold that can be tailored to achieve high-affinity binding.

Table 3: Impact of Quinoline Core Modifications on Activity and Affinity

| Position of Modification | Substituent | Effect on Activity/Affinity | Target/System | Reference |

|---|---|---|---|---|

| C-7 | Benzothiophene | Increased efflux inhibitory activity | AdeG Efflux Pump | biorxiv.org |

| C-7 | Phenyl | High fluorescence accumulation (inhibitory activity) | AdeG Efflux Pump | biorxiv.org |

| C-7 | Quinoline | Highest fluorescence accumulation (inhibitory activity) | AdeG Efflux Pump | biorxiv.org |

| C-3 / C-4 | Various | Modified to improve stability, solubility, and affinity | Plasmodium N-myristoyltransferase | rsc.org |

Conformational Flexibility and Its Effect on Molecular Interactions

The dynamic nature and conformational flexibility of a ligand are crucial for its interaction with a biological target. Molecular dynamics (MD) simulations are a powerful tool for studying these properties, revealing how the stability of a ligand-protein complex is influenced by the ligand's ability to adopt and maintain an optimal binding pose. mdpi.comnih.gov

Studies on various quinoline derivatives have shown that reduced conformational flexibility can lead to enhanced binding stability. nih.gov When a ligand fits snugly into a binding pocket, it may adopt a more rigid conformation, which can strengthen key interactions with active site residues. For instance, MD simulations of a benzo[h]quinoline derivative showed that stable and strong interactions with key residues (Trp212, Asp200, and Ile198) led to reduced conformational flexibility and, consequently, enhanced binding. nih.gov

The ability of a ligand to adopt a specific, sometimes non-obvious, conformation is essential for binding. One study found that an antagonist adopted an "l" conformation, with a slight bend, to fit within the receptor cavity. mdpi.com This specific pose was stabilized by a crucial salt bridge between the basic quinoline nitrogen and an aspartate residue (Asp123). mdpi.com Similarly, MD simulations of a quinoline-based protease inhibitor revealed that its stability was comparable to a reference drug, which was validated by the large number of intermolecular hydrogen bonds formed with protein residues like Glu166 and Gln189. nih.gov These findings illustrate that a ligand's conformational properties are as important as its static structure, governing the dynamic process of molecular recognition and binding.

Table 4: Findings from Molecular Dynamics (MD) Simulations on Quinoline Analogs

| Quinoline Analog System | Key Finding from MD Simulation | Implication for Molecular Interaction | Reference |

|---|---|---|---|

| Benzo[h]quinoline derivative with AChE | Reduced conformational flexibility of the ligand upon binding. | Enhanced binding stability and strong interactions with active site residues. | nih.gov |

| Quinoline derivative with SARS-CoV-2 Protease | Formation of a stable ligand-protein complex with numerous H-bonds. | Strong interaction and potent inhibition, comparable to a reference drug. | nih.gov |

| Quinoline antagonist with MCHR1 | Ligand adopts a specific "l" conformation to fit in the binding cavity. | The correct conformation facilitates a critical ionic interaction (salt bridge). | mdpi.com |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research for over a century, leading to the evolution from traditional methods to innovative strategies. mdpi.com Future research is poised to move beyond established protocols to develop more sustainable, efficient, and versatile synthetic routes.

Key areas for exploration include:

Green Chemistry Approaches: A significant trend in chemical synthesis is the adoption of environmentally friendly methods. numberanalytics.comfrontiersin.org For 8-Ethoxy-5,7-quinolinediamine and its analogs, this involves the use of green solvents, such as water, and the development of catalyst systems based on abundant and less toxic metals. numberanalytics.com Microwave-assisted and ultrasound-assisted syntheses have already shown promise in improving reaction efficiency and yields for various quinoline derivatives. frontiersin.org

Catalytic Innovations: The development of novel catalysts is crucial for advancing quinoline synthesis. mdpi.com Research is focusing on transition metal-catalyzed reactions, including those using palladium, iron, and copper, which can facilitate complex bond formations under milder conditions. mdpi.comnumberanalytics.comrsc.org For instance, iron catalysis is gaining attention as a cost-effective and sustainable alternative to more precious metals. rsc.org Furthermore, the use of reusable solid acid catalysts, like Nafion NR50, in microwave-assisted reactions presents an environmentally friendly pathway. mdpi.com

Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org Reactions such as the Povarov, Gewald, and Ugi reactions have been successfully used to create diverse quinoline scaffolds with high atom economy. rsc.org Future work will likely focus on developing new MCRs tailored for the synthesis of specific quinoline diamines.

C-H Activation and Functionalization: Direct C-H activation is a powerful tool that allows for the modification of the quinoline core without the need for pre-functionalized starting materials. numberanalytics.com This approach is expected to expand the toolkit for creating novel derivatives of this compound.

Advanced Functionalization Strategies for Enhanced Reactivity

The functional groups on the quinoline ring system play a critical role in determining the molecule's chemical reactivity and biological activity. Advanced functionalization strategies aim to introduce diverse chemical entities to modulate these properties.

| Functionalization Strategy | Description | Potential Impact on this compound |

| Dearomative Photocycloadditions | Using light to destabilize one of the aromatic rings in quinoline, allowing for the addition of reactants to form 2D/3D fused frameworks. titech.ac.jp | Could lead to the creation of novel, complex structures with unique steric and electronic properties. |

| Post-Synthetic Modification | Modifying the synthesized quinoline core to introduce new functional groups. researchgate.net | Enables the rapid generation of a library of derivatives from a common intermediate for structure-activity relationship studies. |

| Hybrid Molecule Synthesis | Covalently combining the quinoline scaffold with other pharmacophores. frontiersin.orgresearchgate.net | May result in compounds with synergistic or novel biological activities. |

| Introduction of Flexible Side Chains | Adding flexible alkylamino or alkoxy side chains to the quinoline nucleus. frontiersin.org | Can enhance properties like water solubility and biological activity. frontiersin.org |

Recent research has demonstrated the potential of dearomative photocycloaddition on the pyridine (B92270) side of quinolines, a previously less explored area, opening up new avenues for creating diverse 2D/3D fused frameworks from inexpensive quinoline feedstocks. titech.ac.jp

High-Throughput Screening for New Chemical Interactions

High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of large numbers of chemical compounds. mdpi.comptchm.pl For this compound and its derivatives, HTS can be employed to discover new chemical interactions and potential applications.

Phenotypic Screening: This whole-organism approach allows for the identification of compounds that produce a desired biological effect without prior knowledge of the specific molecular target. mdpi.com For instance, a phenotypic screen of a chemical library identified a quinoline derivative with significant anthelmintic activity. mdpi.com

Target-Based Screening: In this approach, compounds are screened for their ability to interact with a specific biological target, such as an enzyme or receptor. nih.gov Virtual screening, which uses computational models to predict binding affinity, can be a cost-effective precursor to experimental HTS. nih.gov

Creation of Diverse Chemical Libraries: The development of novel synthetic and functionalization methods will enable the creation of diverse libraries of quinoline diamine derivatives for HTS campaigns. scbt.com This increases the probability of identifying "hit" compounds with desired activities.

Integration with Emerging Technologies in Chemical Research

The synergy between chemical synthesis and emerging technologies is accelerating the pace of discovery. The study of quinoline diamines can benefit significantly from these advancements.

Automated Synthesis Platforms: The automation of chemical synthesis allows for the rapid and reproducible production of compound libraries, which can then be subjected to HTS. ptchm.pl

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be used to predict the properties of novel quinoline derivatives, optimize reaction conditions, and identify promising candidates for synthesis and testing.

Advanced Analytical Techniques: Techniques like affinity chromatography and isothermal titration calorimetry can be used for the detailed characterization of interactions between quinoline derivatives and their biological targets. ptchm.pl

Theoretical Advancements in Understanding Quinoline Diamine Systems

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules. Theoretical studies are crucial for understanding the behavior of quinoline diamine systems at the molecular level.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods are used to calculate the electronic structure, molecular geometry, and spectroscopic properties of quinoline derivatives. rsc.orgmdpi.com DFT studies can predict properties like the HOMO-LUMO energy gap, which relates to chemical reactivity and stability, as well as molecular electrostatic potential, which provides information about charge distribution. rsc.org TD-DFT can be used to predict UV-vis absorption spectra. rsc.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of quinoline derivatives and their interactions with biological macromolecules, such as enzymes or DNA, over time. nih.gov This can help in understanding the mechanism of action and in designing more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized quinoline derivatives and to guide the design of more effective compounds.

The continued development and application of these theoretical methods will provide a deeper understanding of the fundamental properties of this compound and its analogs, thereby guiding the rational design of new molecules with tailored functionalities. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Ethoxy-5,7-quinolinediamine, and how can researchers optimize yields?

- Methodology : Begin with functionalization of the quinoline core. For ethoxy group introduction, use nucleophilic substitution or Ullmann-type coupling under reflux with ethoxide precursors (e.g., K₂CO₃ in acetone or DMF) . Purify via column chromatography (petroleum ether:EtOAc gradients) and validate purity via HPLC (>99%) . Optimize yields by adjusting reaction time (5–12 hours) and catalyst loading (e.g., KI for halogen displacement) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology : Use / NMR to confirm substitution patterns (e.g., ethoxy protons at δ ~1.3–1.5 ppm and aromatic protons in the quinoline ring) . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peaks). UV-Vis spectroscopy (200–400 nm) identifies π→π* transitions in the quinoline scaffold . Purity checks require reversed-phase HPLC with C18 columns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation . Store in airtight containers away from oxidizers (risk of toxic gas release, e.g., NOₓ) . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Grow single crystals via slow evaporation of methanol/ethanol solutions . Analyze hydrogen bonding (e.g., N–H···O/Cl interactions) and π-π stacking distances (3.5–3.8 Å) to confirm supramolecular arrangements . Refinement parameters (R-factors < 0.05) ensure accuracy, with H atoms modeled using riding or free refinement .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology : Cross-validate using multiple assays (e.g., MIC tests for antimicrobial activity, IC₅₀ in enzyme inhibition). Control variables: solvent (DMSO vs. aqueous buffers), cell lines, and incubation times . For fluorinated analogs (e.g., 8-Fluoro derivatives), compare logP values to assess bioavailability differences .

Q. What strategies mitigate low yields in ethoxy-group functionalization reactions?

- Methodology : Screen catalysts (e.g., CuI for Ullmann coupling) and solvents (DMF > acetone for polar aprotic conditions) . Monitor reaction progress via TLC and quench incomplete reactions with NH₄Cl. For byproduct formation (e.g., dehalogenation), use scavengers like molecular sieves or adjust stoichiometry .

Data Analysis and Interpretation

Q. How can computational modeling complement experimental data for quinoline derivatives?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and predict NMR/UV-Vis spectra. Compare with experimental data to validate electronic effects (e.g., ethoxy group’s electron-donating impact on HOMO-LUMO gaps) .

Q. What analytical approaches resolve discrepancies in synthetic yields between batch scales?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.